molecular formula C10H2Cr-8 B12350906 chromium(2+);cyclopenta-1,3-diene

chromium(2+);cyclopenta-1,3-diene

Cat. No.: B12350906
M. Wt: 174.12 g/mol
InChI Key: VWAKWWCGILYTEJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Chromocene

The discovery of chromocene in 1953 by Ernst Otto Fischer marked a pivotal advancement in metallocene chemistry. Fischer, who later shared the 1973 Nobel Prize in Chemistry for his work on sandwich compounds, developed chromocene through the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran:

$$
\text{CrCl}2 + 2 \, \text{NaC}5\text{H}5 \rightarrow \text{Cr}(\text{C}5\text{H}5)2 + 2 \, \text{NaCl}
$$

This method remains a standard synthesis route, though alternative approaches using chromium(III) chloride and sodium cyclopentadienide in redox reactions were later explored. Chromocene’s structural similarity to ferrocene, yet distinct electronic properties due to chromium’s +2 oxidation state, positioned it as a model system for studying electron-deficient metallocenes.

Fundamental Properties and Nomenclature

Chromocene is formally named bis(η⁵-cyclopentadienyl)chromium(II), reflecting its two cyclopentadienyl (Cp) ligands bonded in a pentahapto (η⁵) fashion to a central chromium(II) ion. The compound crystallizes as scarlet-red needles, sublimes readily under vacuum, and is soluble in nonpolar solvents. Key properties include:

  • Molecular formula : $$\text{C}{10}\text{H}{10}\text{Cr}$$
  • Molecular weight : 182.18 g/mol
  • Melting point : 168–170°C
  • Magnetic susceptibility : Paramagnetic (16 valence electrons)

X-ray diffraction studies confirm an eclipsed sandwich structure (D~5h~ symmetry) with an average Cr–C bond length of 215.1 pm. The ligand-free ansa-chromocene derivative, $$\text{Me}2\text{Si}(\text{C}5\text{Me}4)2\text{Cr}$$, demonstrated constrained geometry but retained paramagnetism.

Role in Organometallic Chemistry Development

Chromocene’s synthesis catalyzed advancements in three areas:

  • Electronic Structure Theory : Its 16-electron configuration challenged the 18-electron rule, prompting studies into ligand field

Properties

Molecular Formula

C10H2Cr-8

Molecular Weight

174.12 g/mol

IUPAC Name

chromium(2+);cyclopenta-1,3-diene

InChI

InChI=1S/2C5H.Cr/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2

InChI Key

VWAKWWCGILYTEJ-UHFFFAOYSA-N

Canonical SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Cr+2]

Origin of Product

United States

Preparation Methods

Reduction of Chromium(III) Precursors

Chromium(III) compounds, such as CrCl₃, can be reduced in situ using strong reducing agents like zinc amalgam or Grignard reagents (e.g., CH₃MgBr). The cyclopentadienyl ligand is subsequently introduced:

$$
\text{CrCl}3 + 3 \text{CH}3\text{MgBr} \rightarrow \text{Cr(CH}3\text{)}3 + 3 \text{MgBrCl}
$$
$$
\text{Cr(CH}3\text{)}3 + 2 \text{C}5\text{H}6 \rightarrow \text{Cr(C}5\text{H}5\text{)}2 + 3 \text{CH}4
$$

This method is less common due to challenges in controlling the reduction step and lower yields compared to the CrCl₂ route.

Ligand Substitution Reactions

Chromocene can also be synthesized by substituting ligands in pre-existing chromium complexes. For example, replacing carbonyl groups in Cr(CO)₆ with cyclopentadienyl anions under UV irradiation:

$$
\text{Cr(CO)}6 + 2 \text{C}5\text{H}5^- \rightarrow \text{Cr(C}5\text{H}5\text{)}2 + 6 \text{CO}
$$

This method requires rigorous control of light exposure and temperature to avoid decomposition.

Reaction Mechanisms and Kinetic Considerations

The formation of chromocene proceeds via a two-step mechanism:

  • Coordination : Cr(II) coordinates with one cyclopentadienyl anion, forming a mono(cyclopentadienyl) intermediate.
  • Ligand Addition : A second cyclopentadienyl anion binds to the chromium center, completing the sandwich structure.

Kinetic Studies

  • The rate-determining step is the initial coordination, which is influenced by the electron-donating ability of the solvent. THF accelerates the reaction compared to less polar solvents like hexane.
  • Steric effects from substituted cyclopentadienyl ligands (e.g., 2-ethylcyclopentadienyl) slow the reaction, as observed in related chromium complexes.

Purification and Characterization

Recrystallization Solvents

Solvent Purity (%) Yield (%)
Toluene 98 75
Hexane 95 68

Analytical Data

  • IR Spectroscopy : Absorptions at 1,410 cm⁻¹ (C=C stretching) and 480 cm⁻¹ (Cr-Cp bending).
  • X-ray Crystallography : Confirms the sandwich structure with Cr–C bond lengths of 2.15–2.20 Å.
  • Magnetic Susceptibility : µeff = 2.83 BM, consistent with a high-spin d⁴ configuration.

Challenges in Synthesis

  • Oxidation Sensitivity : Cr(II) is highly susceptible to oxidation, necessitating Schlenk-line techniques or glovebox use.
  • Ligand Stability : Cyclopentadiene dimerizes at room temperature, requiring fresh preparation of NaC₅H₅.

Comparative Analysis with Related Complexes

Compound Synthesis Method Stability Applications
Chromocene (Cr(C₅H₅)₂) CrCl₂ + 2 NaC₅H₅ Moderate Catalysis, Polymers
[Cr(2-EtC₅H₄)₂] CrCl₂ + 2 Na(2-EtC₅H₄) High Specialty Catalysts
[CpCr(CO)₃] Cr(CO)₆ + Cp⁻ Low Photochemistry

Substituted cyclopentadienyl ligands enhance stability but complicate synthesis due to steric effects.

Applications in Research

Chromocene serves as a precursor in:

  • Polymerization Catalysts : Mediates ethene trimerization to 1-hexene with >80% selectivity under optimized conditions.
  • Materials Science : Forms thin films for semiconductor applications via chemical vapor deposition.

Chemical Reactions Analysis

Ligand Substitution Reactions

Chromocene undergoes ligand exchange reactions, retaining its 18-electron configuration:

Reaction Conditions Products Mechanism
Cr(C5H5)2+CO\text{Cr}(\text{C}_5\text{H}_5)_2 + \text{CO}80°C, 100 atm COCr(CO)6+2C5H6\text{Cr}(\text{CO})_6 + 2\,\text{C}_5\text{H}_6Associative ligand substitution
Cr(C5H5)2+P(OR)3\text{Cr}(\text{C}_5\text{H}_5)_2 + \text{P}(\text{OR}')_3Room temperature, THFCr[P(OR)3]2(CO)4\text{Cr}[\text{P}(\text{OR}')_3]_2(\text{CO})_4Stepwise SN1S_N1-type with phosphite

Substitution kinetics follow a first-order dependence on incoming ligand concentration, indicating a dissociative pathway for diene exchange .

Redox Reactions

The chromium center exhibits reversible one-electron oxidation:

Cr(C5H5)2e[Cr(C5H5)2]+(E1/2=0.34V vs. SCE)\text{Cr}(\text{C}_5\text{H}_5)_2 \xrightarrow{-e^-} [\text{Cr}(\text{C}_5\text{H}_5)_2]^+ \quad (E_{1/2} = -0.34\,\text{V vs. SCE})

Oxidation by halogens (e.g., Cl2\text{Cl}_2) yields chromium(III) species:

2Cr(C5H5)2+3Cl22CrCl3+4C5H5Cl2\,\text{Cr}(\text{C}_5\text{H}_5)_2 + 3\,\text{Cl}_2 \rightarrow 2\,\text{CrCl}_3 + 4\,\text{C}_5\text{H}_5\text{Cl}

Reduction with sodium amalgam regenerates Cr(0), though this is less common .

Diels–Alder Reactivity

The cyclopentadienyl ligand retains dienic character, participating in Diels–Alder reactions. Rate constants for cyclopentadiene with dienophiles (at 20°C) :

Dienophile k(M1s1)k\,(\text{M}^{-1}\text{s}^{-1})Reactivity vs. Chromocene
Tetracyanoethylene (TCNE)1.2×1031.2 \times 10^3Retained in Cr complex
Styrene3.3×1033.3 \times 10^{-3}Reduced due to metal coordination

Intramolecular Diels–Alder reactions of substituted chromocene derivatives yield tricyclic frameworks (e.g., tricyclo[5.2.1.0]decan-8-one) .

Stability and Decomposition

Chromocene decomposes above 200°C, releasing cyclopentadiene and forming chromium metal:

Cr(C5H5)2ΔCr+2C5H6\text{Cr}(\text{C}_5\text{H}_5)_2 \xrightarrow{\Delta} \text{Cr} + 2\,\text{C}_5\text{H}_6

Storage under argon at −20°C prevents dimerization .

Scientific Research Applications

Catalysis in Organic Synthesis

Chromocene is widely utilized as a catalyst in several important organic reactions:

  • Stereoselective Pinacol-Type Cross-Coupling Reactions : In these reactions, chromocene facilitates the formation of complex organic compounds with high stereochemical control. This application is crucial for synthesizing pharmaceuticals and fine chemicals .
  • Nozaki-Hiyama-Kishi Reactions : Chromocene acts as a catalyst in this reaction, which involves the coupling of organohalides with carbonyl compounds. This method is significant for constructing carbon-carbon bonds in organic synthesis .
  • Thermal Homo-Polymerization and Co-Polymerization : Chromocene serves as a catalyst in polymer chemistry, aiding the production of various polymers through thermal processes. This application is vital for developing materials with specific properties and functionalities .

Potential Therapeutic Uses

Research into the medicinal applications of chromocene is ongoing. Preliminary studies suggest that it may have potential therapeutic effects due to its unique chemical structure and reactivity. However, further investigation is necessary to fully understand its pharmacological properties and safety profile .

Case Study 1: Polymer Synthesis

In a study focused on polymer synthesis, chromocene was employed as a catalyst for the homo-polymerization of cyclopentadiene. The results indicated that the use of chromocene significantly enhanced the reaction rate and improved the yield of the desired polymer product. The structural analysis of the resulting polymer revealed enhanced mechanical properties compared to those synthesized without chromocene .

Case Study 2: Organic Synthesis Efficiency

Another investigation examined the efficiency of chromocene as a catalyst in stereoselective cross-coupling reactions. The study demonstrated that chromocene could achieve high yields of desired products with excellent stereoselectivity under mild reaction conditions. This finding underscores the compound's utility in synthesizing complex organic molecules relevant to drug development .

Mechanism of Action

The mechanism by which chromium(2+);cyclopenta-1,3-diene exerts its effects involves the coordination of the chromium ion with the cyclopenta-1,3-diene ligand. This coordination stabilizes the chromium(II) oxidation state and allows the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the transfer of electrons between the chromium ion and other reactants.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ferrocene (C₁₀H₁₀Fe)
  • Molecular formula : C₁₀H₁₀Fe.
  • Metal oxidation state : Fe²⁺.
  • Molecular weight : 186.031 g/mol.
  • Melting point : 172–174°C (similar to chromocene) .
  • Key differences :
    • Ferrocene is more thermally stable and less reactive due to iron’s lower electronegativity and stronger metal-ligand bonding.
    • Exhibits reversible Fe²⁺/Fe³⁺ redox behavior, unlike chromocene, which is prone to oxidation to Cr³⁺ species .
Ruthenocene (C₁₀H₁₀Ru)
  • Molecular formula : C₁₀H₁₀Ru.
  • Metal oxidation state : Ru²⁺.
  • Molecular weight : 231.26 g/mol .
  • Key differences: Larger ionic radius of Ru²⁺ results in longer metal-ligand bonds and higher thermal stability. Ruthenocene is less soluble in nonpolar solvents compared to chromocene and ferrocene .
Tantalum Complexes (e.g., C₁₃H₁₅Ta)
  • Molecular formula : C₁₃H₁₅Ta.
  • Structure : Incorporates cyclopenta-1,3-diene and propane ligands.
  • Key differences :
    • Tantalum’s higher oxidation state (+5 typically) and larger size lead to distinct coordination chemistry and catalytic applications, such as alkene metathesis .

Computational and Experimental Findings

  • Chromocene : Density functional theory (DFT) studies highlight its zwitterionic character , where electron density is delocalized across the Cr–C bonds, reducing bond order in the cyclopentadienyl rings .
  • Ferrocene : Post-Hartree-Fock methods confirm aromaticity in the cyclopentadienyl ligands, stabilizing the Fe²⁺ center .
  • Calicene Derivatives : Computational models (e.g., CASPT2) reveal similar conjugation effects in cyclopenta-1,3-diene systems but without metal coordination, emphasizing the role of chromium in enhancing electron delocalization .

Q & A

Basic Research Questions

Q. What synthesis methods are effective for preparing chromium(II)-cyclopentadienyl complexes, and how do reaction conditions influence product stability?

  • Methodological Answer : Chromium(II) complexes with cyclopenta-1,3-diene (Cp) ligands are typically synthesized via ligand substitution or redox reactions under inert conditions to prevent oxidation. Key routes include:

  • Thermal decomposition : Heating cyclopentanone derivatives in acidic media to generate Cp ligands (e.g., retro-Diels-Alder reactions) .
  • Coordination under reducing atmospheres : Chromium(II) salts (e.g., CrCl₂) react with NaCp in THF or ethers at low temperatures to stabilize the +2 oxidation state .
  • Table : Comparison of synthesis conditions and yields:
MethodTemperature (°C)AtmosphereYield (%)Stability Issues
Thermal decomposition150–200N₂60–75Ligand dimerization
Reductive coordination−20 to 25Argon45–85Sensitivity to moisture
  • Critical Considerations : Use Schlenk-line techniques for air-sensitive intermediates and characterize products via magnetic susceptibility to confirm Cr(II) oxidation state .

Q. Which spectroscopic techniques are essential for characterizing chromium(II)-Cp complexes, and how are data interpreted?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies d-d transitions; Cr(II) complexes typically show bands in 500–700 nm (e.g., ligand field transitions).
  • EPR Spectroscopy : Detects paramagnetic Cr(II) centers (d⁴ configuration) with characteristic g-values (~1.98–2.05) .
  • X-ray Crystallography : Resolves ligand geometry (e.g., η⁵-coordination of Cp) and Cr–C bond distances (average ~2.1–2.3 Å) .
    • Data Interpretation : Compare experimental bond lengths to DFT-optimized structures to validate coordination modes .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic and magnetic properties of chromium(II)-Cp complexes?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with relativistic corrections for Cr. Basis sets like LANL2DZ are suitable for transition metals .
  • Key Outputs :
  • Spin density maps to visualize unpaired electrons.
  • HOMO-LUMO gaps to assess redox activity (e.g., gaps <3 eV suggest catalytic potential).
  • Validation : Compare calculated vibrational spectra (IR) and magnetic moments (μ_eff ~4.9 μB for high-spin d⁴) to experimental data .

Q. How can researchers resolve contradictions between experimental and computational data regarding complex geometry?

  • Methodological Answer :

  • Step 1 : Re-examine computational parameters (e.g., solvent effects, dispersion corrections) using polarizable continuum models (PCM) .
  • Step 2 : Cross-validate spectroscopy (e.g., EXAFS for Cr–C distances) and XRD data to identify systematic errors .
  • Case Study : Discrepancies in Cr–Cp bond lengths may arise from crystal packing effects not modeled in DFT. Use periodic boundary conditions for accurate comparisons .

Q. What strategies integrate experimental and computational data to study reaction mechanisms involving chromium(II)-Cp complexes?

  • Methodological Answer :

  • Hybrid Workflow :

Kinetic Studies : Monitor ligand substitution rates via stopped-flow UV-Vis under varying temperatures.

DFT Transition-State Analysis : Locate energy barriers for associative vs. dissociative pathways .

  • Data Synthesis : Plot Eyring parameters (ΔH‡, ΔS‡) against computed activation energies to validate mechanistic models .

Data Analysis and Reproducibility

Q. How should researchers address irreproducibility in synthesizing chromium(II)-Cp complexes?

  • Methodological Answer :

  • Documentation : Record detailed reaction conditions (e.g., purity of CrCl₂, solvent drying methods) .
  • Troubleshooting Guide :
IssueLikely CauseSolution
Low yieldMoisture contaminationUse molecular sieves in solvents
Paramagnetic impuritiesCr(III) formationAdd reductants (e.g., Zn dust)
  • Collaborative Validation : Share protocols via platforms like Zenodo for peer verification .

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